molecular formula C13H23N5O2 B8764505 (R)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B8764505
M. Wt: 281.35 g/mol
InChI Key: MNBFXXJOEXMZDT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a Boc-protected amino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Boc-Protected Amino Group: This step involves the protection of the amino group using tert-butoxycarbonyl (Boc) protecting groups.

    Attachment of the Pyrazole Ring: This can be done through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: These can include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein-ligand binding due to its potential to interact with biological macromolecules.

Medicine

In medicine, ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine could be investigated for its potential therapeutic properties, such as its ability to act as a drug candidate or a pharmacophore in drug design.

Industry

In industry, this compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine: shares structural similarities with other pyrrolidine and pyrazole derivatives.

    ®-3-(Boc-amino)-1-(4-amino-1H-pyrazol-5-YL)pyrrolidine: Lacks the methyl group on the pyrazole ring.

    ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-3-YL)pyrrolidine: Has a different substitution pattern on the pyrazole ring.

Uniqueness

The uniqueness of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine lies in its specific substitution pattern and the presence of both Boc-protected amino and pyrazole groups. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H23N5O2

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-(4-amino-2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)16-9-5-6-18(8-9)11-10(14)7-15-17(11)4/h7,9H,5-6,8,14H2,1-4H3,(H,16,19)/t9-/m1/s1

InChI Key

MNBFXXJOEXMZDT-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=NN2C)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=NN2C)N

Origin of Product

United States

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